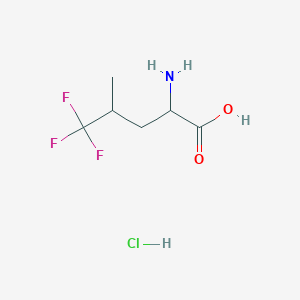

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride, also known as L-Leucine,5,5,5-trifluoro-,hydrochloride , is a partially fluorinated amino acid . It has been used to alter hydrophobicity, membrane affinity, and conformation of peptides .

Synthesis Analysis

The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative has been achieved via dynamic kinetic resolution of the corresponding racemate . This method is operationally convenient and has been reported to be successful on a 20 g scale .Molecular Structure Analysis

The molecular structure of 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride is represented by the formula C6H10F3NO2 . It is a derivative of the naturally occurring amino acid norvaline .科学的研究の応用

Synthesis and Chemical Properties

Oxazoline-oxazinone Oxidative Rearrangement : Research demonstrates the stereoselective synthesis of valuable fluorinated amino acids, including (2S,4S)-5,5,5-Trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline and subsequent steps leading to the hydrochloride salts of these amino acids, which are identical to those reported in literature, emphasizing the role of fluorinated compounds in synthetic chemistry (Pigza, Quach, & Molinski, 2009).

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids : A study showcased the diastereoselective alkylation for synthesizing fluorinated amino acids, including derivatives of 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. This method employs low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee), illustrating the versatility of fluorinated amino acids in organic synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Applications in Materials Science

- Novel Sulfonated Thin-film Composite Nanofiltration Membranes : Research into the development of thin-film composite (TFC) nanofiltration membranes incorporated novel sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. The presence of fluorinated components like 2-amino-5,5,5-trifluoro-4-methylpentanoic acid contributes to enhancing membrane hydrophilicity and performance in separating dyes from water, highlighting the compound's utility in environmental applications (Liu et al., 2012).

Biochemical and Pharmacological Research

- Methylglyoxal in Food and Living Organisms : While focusing on methylglyoxal, this study mentions the formation of advanced glycation end-products involving amino acids, including 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. These compounds play a significant role in understanding the biochemical processes related to aging and disease, illustrating the broader relevance of fluorinated amino acids in biochemical research (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

The safety information available indicates that 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is “Warning” and precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

2-amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)2-4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQRGDNTMXJIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)

![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)

![3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2703803.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)